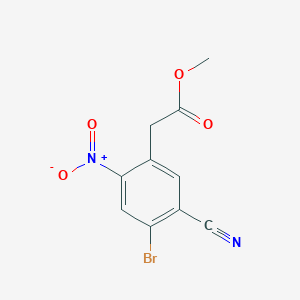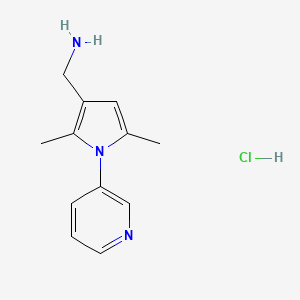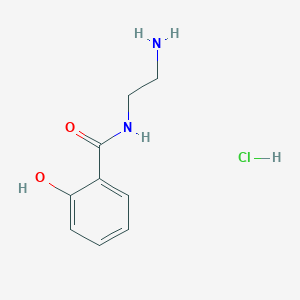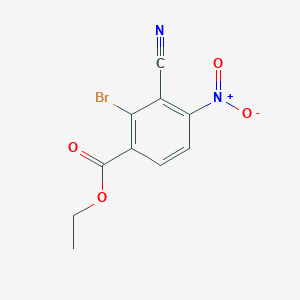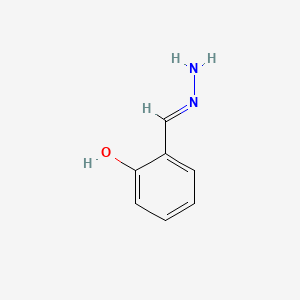
Salicylaldehyde hydrazone
Overview
Description
Salicylaldehyde hydrazone is a chemical compound that has been used in various studies and applications . It appears as slightly yellow shiny flakes and can take the form of crystals, powder, or crystalline powder .
Synthesis Analysis
This compound and its derivatives can be synthesized through the condensation of benzyl carbazate with different derivatives of salicylaldehyde . The substitution of salicylaldehyde hydrazones at two selected positions can modulate the strength of the intramolecular hydrogen bonding present in salicylaldehyde hydrazones .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various theoretical approaches and X-ray experiments . The strength of the intramolecular hydrogen bonding present in salicylaldehyde hydrazones can be selectively modulated by substitution of the parent molecular system with the chemical group of known π-electron-donating or -accepting properties .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, new Co (II), Ni (II), Cu (II), and Zn (II) metal complexes of hydrazone ligands can be synthesized by the condensation of benzyl carbazate with different derivatives of salicylaldehyde .Physical And Chemical Properties Analysis
This compound appears as slightly yellow shiny flakes . It can take the form of crystals, powder, or crystalline powder . The physical and chemical properties of this compound can be influenced by the substitution of the parent molecular system with the chemical group of known π-electron-donating or -accepting properties .Scientific Research Applications
Copper Extraction and Molecular Structure :
- Salicylaldehyde hydrazones, with modifications like electron-withdrawing or hydrogen-bond acceptor groups, can significantly improve their effectiveness in copper extraction. This increase is almost three orders of magnitude compared to their oxime derivatives, which are currently used in recovering about 20% of the world’s copper. The structural analysis through X-ray crystallography and density functional theory calculations reveals how these modifications affect the molecular structure and extraction efficacy (Roach et al., 2017).
Antitumor Properties :
- Dicopper(II) complexes of salicylaldehyde hydrazones derived from acyldicarboxylic acids have been studied as antitumor agents. These complexes primarily form in polymeric structures and have been isolated in various forms, exhibiting distinct structural properties and potential antitumor activities (Ranford, Vittal, & Wang, 1998).
DNA Interaction and Sensing :
- A novel bis(salicylaldehyde hydrazone) ligand was synthesized using supramolecular catalysis. This compound has shown promising properties for ratiometric sensing of AT-DNA, indicating its potential application in genetic research and molecular biology (Shu et al., 2019).
Chemosensors for pH and Copper Ions :
- This compound compounds have been developed as colorimetric logic chemosensors for detecting pH variations and copper(II) ions. These compounds demonstrate reversible color changes and could serve as multifunctional sensors in various biological and environmental contexts (Chen et al., 2008).
Sensing of Metal Ions in Biological Samples :
- Certain salicylaldehyde-based hydrazone compounds exhibit aggregation-induced emission, making them effective for sensing specific metal ions like Al3+ and Cu2+ in different solvents. Their applications extend to detecting Cu2+ in biological samples, highlighting their potential in biochemical analysis and environmental monitoring (Xu et al., 2019).
Modulation of Molecular Properties :
- Research has shown that the substitution of salicylaldehyde hydrazones at specific positions can significantly affect their intramolecular hydrogen bonding. This insight is crucial for planning synthesis pathways for these compounds and predicting their physical and chemical properties (Hoelm et al., 2023).
Iron Chelation and Antioxidant Properties :
- Salicylaldehyde isonicotinoyl hydrazone (SIH) and its analogs are investigated for their iron chelation efficacy, redox effects, and cytotoxic activity against cancer cells. These studies provide insights into the development of iron chelators with potent anti-neoplastic effects (Potůčková et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Salicylaldehyde hydrazone is a lipophilic, tridentate iron chelator . It has been found to have marked anti-oxidant and modest cytotoxic activity against neoplastic cells . The primary targets of this compound are therefore iron ions within the body.
Mode of Action
This compound interacts with its targets by chelating iron ions . This interaction results in the compound exhibiting anti-oxidant properties .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to iron metabolism and oxidative stress . By chelating iron ions, this compound can disrupt the normal function of iron-dependent enzymes and proteins, potentially leading to downstream effects such as the inhibition of DNA synthesis and cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Specific information about the adme properties of this compound is currently limited . It is known that this compound is lipophilic and has poor stability in an aqueous environment due to the rapid hydrolysis of its hydrazone bond .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis and cell proliferation in a range of cultured human and rodent cells . In addition, this compound exhibits cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability is significantly reduced in an aqueous environment due to the rapid hydrolysis of its hydrazone bond . Furthermore, the presence of different substituents on the hydrazone scaffold can affect the compound’s anticancer activity and selectivity .
Biochemical Analysis
Biochemical Properties
Salicylaldehyde hydrazone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the primary biochemical properties of this compound is its ability to chelate iron, which is essential for its antioxidant activity. By binding to iron, this compound can prevent the formation of reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, this compound has been shown to interact with various enzymes, including those involved in cellular metabolism and redox reactions. These interactions can modulate enzyme activity, leading to changes in cellular processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and survival . Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In addition to its effects on cancer cells, this compound has been shown to protect non-cancerous cells from oxidative stress by enhancing the expression of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to iron ions, forming stable complexes that inhibit the catalytic activity of iron-dependent enzymes. This binding interaction prevents the generation of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound can inhibit the activity of specific enzymes by binding to their active sites, leading to enzyme inactivation . This compound also affects gene expression by interacting with transcription factors and modulating their activity, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis in aqueous environments, leading to the breakdown of the hydrazone bond . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its antioxidant and cytotoxic activities . The stability of this compound can be influenced by factors such as pH and temperature, which can affect its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit protective effects against oxidative stress and reduce tumor growth in cancer models . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate metabolic flux by inhibiting the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound can affect metabolite levels by altering the expression of genes encoding metabolic enzymes . The interaction of this compound with iron-dependent enzymes also plays a role in its metabolic effects, as it can influence the redox state of cells and impact cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as organic anion transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to proteins, such as albumin, which can affect its distribution and localization . The accumulation of this compound in specific cellular compartments can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, this compound can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial DNA from oxidative damage . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery .
Properties
| { "Design of the Synthesis Pathway": "Salicylaldehyde hydrazone can be synthesized by the condensation reaction between salicylaldehyde and hydrazine hydrate.", "Starting Materials": [ "Salicylaldehyde", "Hydrazine hydrate" ], "Reaction": [ "Mix salicylaldehyde and hydrazine hydrate in a 1:1 molar ratio in a round-bottom flask.", "Heat the mixture under reflux for 2-3 hours.", "Allow the reaction mixture to cool to room temperature.", "Filter the resulting solid and wash it with cold water.", "Recrystallize the product from ethanol to obtain pure salicylaldehyde hydrazone." ] } | |
| 3291-00-7 | |
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-[(Z)-hydrazinylidenemethyl]phenol |
InChI |
InChI=1S/C7H8N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-5,10H,8H2/b9-5- |
InChI Key |
MYUNWHTZYXUCIK-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\N)O |
SMILES |
C1=CC=C(C(=C1)C=NN)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN)O |
| 3291-00-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



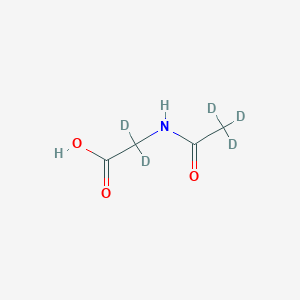

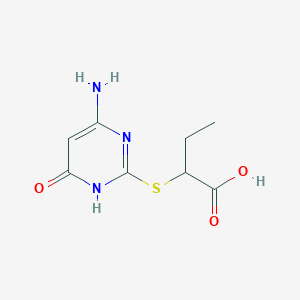

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)
